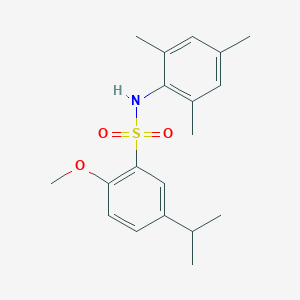
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as FO, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. FO has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood, but it has been reported to act as a DNA intercalating agent and to inhibit the activity of topoisomerases. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit low toxicity and to have a favorable pharmacokinetic profile. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to be metabolized in the liver and to be excreted in the urine. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to have a half-life of approximately 3 hours in rats. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to inhibit the growth of cancer cells and to exhibit anti-inflammatory activity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and favorable pharmacokinetic profile. However, 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Zukünftige Richtungen
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, including its use as a fluorescent probe for the detection of metal ions, its use in the development of biosensors, and its use in the analysis of environmental pollutants. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one may also have potential applications in the development of new anticancer drugs and in the treatment of inflammatory diseases. Further studies are needed to fully understand the mechanism of action of 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one and to explore its potential applications in various fields.
Conclusion
In conclusion, 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has several potential future directions, and further studies are needed to fully understand its potential applications.
Synthesemethoden
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized using different methods, including the one-pot three-component reaction, the Knoevenagel condensation reaction, and the microwave-assisted synthesis method. The one-pot three-component reaction involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a catalyst. The Knoevenagel condensation reaction involves the reaction of 4-fluoroaniline and 4-methoxybenzaldehyde in the presence of a base. The microwave-assisted synthesis method involves the reaction of 4-fluoroaniline, 4-methoxybenzaldehyde, and glycine in the presence of a solvent under microwave irradiation. These methods have been reported to yield 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has also been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a fluorescent probe for the detection of metal ions. 2-(4-fluorophenyl)-4-(4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been studied for its potential use in the development of biosensors and in the analysis of environmental pollutants.
Eigenschaften
IUPAC Name |
(4Z)-2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNO3/c1-21-14-8-2-11(3-9-14)10-15-17(20)22-16(19-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMLEMGINGJGF-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methylidene]-4,5-dihydro-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-(3-pyridinyl)quinoline](/img/structure/B5721501.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)
![2-fluoro-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5721511.png)
![3-allyl-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B5721534.png)



![7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B5721554.png)

![5-(2,4-dimethylbenzyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5721562.png)
![1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5721568.png)
![{4-[2-(3,4-dimethoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5721585.png)
![2-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5721591.png)
